2,3-Dichloro-4-fluorobenzoic acid
Description
Nomenclature and Chemical Identification
The precise identification of a chemical compound is paramount for accurate and reproducible scientific research. This section details the standardized nomenclature and key identifiers for 2,3-dichloro-4-fluorobenzoic acid.
IUPAC Naming and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is This compound . sigmaaldrich.com In addition to its formal name, it is also referred to by the synonym This compound . fluoropharm.com
CAS Registry Number (CAS RN: 154257-76-8)
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 154257-76-8 . cymitquimica.comsigmaaldrich.comfluoropharm.comenaminestore.comchem-contract.combldpharm.comcrysdotllc.com This number is a globally recognized standard for identifying this specific compound without ambiguity.
Molecular Formula (C7H3Cl2FO2)
The molecular formula provides the elemental composition of a molecule. For this compound, the molecular formula is C7H3Cl2FO2 . cymitquimica.comsigmaaldrich.comfluoropharm.comchem-contract.combldpharm.com This indicates that each molecule is composed of seven carbon atoms, three hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms.
Molecular Weight (209.00 g/mol )
The molecular weight of a compound is the mass of one mole of its molecules. The molecular weight of this compound is approximately 209.00 g/mol . fluoropharm.comenaminestore.comchem-contract.com
SMILES Code
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. A SMILES code for this compound is O=C(O)C1=CC=C(F)C(Cl)=C1Cl . enaminestore.com
| Identifier | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| Synonym | This compound fluoropharm.com |
| CAS Registry Number | 154257-76-8 cymitquimica.comsigmaaldrich.comfluoropharm.comenaminestore.comchem-contract.combldpharm.comcrysdotllc.com |
| Molecular Formula | C7H3Cl2FO2 cymitquimica.comsigmaaldrich.comfluoropharm.comchem-contract.combldpharm.com |
| Molecular Weight | 209.00 g/mol fluoropharm.comenaminestore.comchem-contract.com |
| SMILES Code | O=C(O)C1=CC=C(F)C(Cl)=C1Cl enaminestore.com |
Importance in Organic Synthesis and Fine Chemicals Research
This compound serves as a crucial building block in organic synthesis, particularly in the creation of complex molecules and fine chemicals. cymitquimica.comenaminestore.com The presence and specific placement of the halogen atoms (chlorine and fluorine) on the aromatic ring influence the compound's reactivity, making it a versatile intermediate for introducing these functionalities into larger structures. cymitquimica.com
The field of fine chemicals, which focuses on the production of complex, pure chemical substances in limited quantities, often utilizes such specialized building blocks. Research indicates that halogenated benzoic acids, like the title compound, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com The unique electronic properties conferred by the halogen substituents can enhance the biological activity and stability of the final products. guidechem.com While specific applications of this compound are part of ongoing research, its structural motifs are found in various biologically active molecules. For instance, related dichlorofluorobenzoic acid isomers are used in the synthesis of certain drugs. The development of synthetic routes to these types of halogenated compounds is an active area of investigation, aiming for efficient and scalable processes.
Precursor for Pharmaceutical Intermediates
A primary application of this compound is its role as a precursor in the synthesis of pharmaceutical intermediates. Its structure is particularly suited for creating complex, biologically active molecules. Research, predominantly documented in patent literature, highlights its use in the development of P2X7 receptor modulators. google.comgoogleapis.com The P2X7 receptor, a ligand-gated ion channel found on various cell types involved in inflammatory and immune responses, is a significant target for therapeutic intervention in a range of diseases. google.comgoogle.com
In the synthesis of these modulators, this compound is used as a key starting material. For instance, it has been substituted for other benzoic acid derivatives in established synthetic pathways to create novel compounds with potential therapeutic applications. googleapis.com
Building Block for Agrochemical Development
While primarily recognized for its pharmaceutical applications, this compound is also noted as a potential intermediate in the agrochemical industry. cymitquimica.com Halogenated benzoic acids are a well-established class of compounds used in the development of herbicides and other crop protection agents. The specific arrangement of chlorine and fluorine atoms in this compound can impart desirable properties to the final agrochemical product. However, detailed academic studies or specific commercial examples of its use in this sector are not as extensively documented as its role in pharmaceuticals.
Role in the Synthesis of Biologically Active Molecules
The utility of this compound extends to the broader synthesis of biologically active molecules beyond defined pharmaceutical and agrochemical applications. Its role as a reactant in creating P2X7 modulators is a prime example of its importance in medicinal chemistry. google.comgoogle.com These modulators are investigated for a wide array of conditions, including pain, inflammation, and neurodegenerative disorders, underscoring the significance of this benzoic acid derivative in accessing novel therapeutic agents. google.com
The synthesis of these complex molecules often involves multi-step processes where this compound is a critical component. For example, it has been used in the preparation of substituted N-phenylmethyl-5-oxo-proline-2-amides, which function as P2X7-receptor antagonists. google.com
Research Landscape and Literature Review
Overview of Published Academic Studies
The body of academic and patent literature on this compound is largely focused on its application in medicinal chemistry. A significant portion of the available research is found within patents for novel pharmaceutical compounds. These documents detail the use of this compound as a key building block. For example, a patented process describes its use in preparing P2X7 modulators, highlighting its role in creating compounds with specific therapeutic targets. googleapis.com Another patent outlines a process for preparing various halogenated benzoic acids, including the 2,3-dichloro-4-fluoro isomer, through the oxidation of corresponding benzophenones. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXMYOQAANDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438205 | |
| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-76-8 | |
| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dichloro 4 Fluorobenzoic Acid
Conventional Synthetic Routes
Hydrolysis Pathways
Alkaline Hydrolysis (e.g., with sodium hypochlorite (B82951) solution)
The synthesis of substituted benzoic acids can often be achieved through the alkaline hydrolysis of precursor molecules. A common variant of this is the haloform reaction, where a methyl ketone attached to an aromatic ring is oxidized and cleaved using a basic solution of sodium hypochlorite. This reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the corresponding carboxylate salt. Subsequent acidification produces the final benzoic acid.
For the analogous compound, 2,4-dichloro-5-fluorobenzoic acid , a known process involves the reaction of 2,4-dichloro-5-fluoro-acetophenone with a sodium hypochlorite solution. In this procedure, the acetophenone (B1666503) precursor is typically stirred with the hypochlorite solution, sometimes with initial heating followed by a period of reflux, to ensure the reaction goes to completion. After the reaction, the mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the 2,4-dichloro-5-fluorobenzoic acid product, which can then be isolated by filtration.
Advanced and Green Chemistry Approaches
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction, aligning with the principles of green chemistry. These strategies are highly sought after in chemical manufacturing.
For example, a one-pot method for synthesizing the related compound 2,4-dichloro-3-nitro-5-fluorobenzoic acid has been reported. google.com This process starts with 2,4-dichloro-5-fluoroacetophenone and utilizes nitric acid to perform both a nitration and a subsequent oxidation of the acetyl group in a single sequence. google.com By carefully controlling the temperature, the two distinct transformations can be achieved consecutively in the same reaction vessel, leading to the final product with high efficiency. google.com
However, a specific one-pot synthesis strategy for the direct preparation of 2,3-dichloro-4-fluorobenzoic acid from a suitable precursor is not described in the available scientific literature.
Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acids and their derivatives. This method typically involves the reaction of an organohalide with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. This approach allows for the direct introduction of a carboxylic acid group (or its derivative) onto an aromatic ring.
The logical precursor for the synthesis of this compound via this method would be 1,2-dichloro-3-fluorobenzene . This starting material would be reacted under a carbon monoxide atmosphere with a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The reaction would be performed in a suitable solvent and in the presence of a base and a nucleophile (like water, to form the acid directly).
While palladium-catalyzed carbonylations are a well-established class of reactions, the reviewed literature does not provide specific research findings or detailed protocols for the synthesis of This compound via the palladium-catalyzed carbonylation of 1,2-dichloro-3-fluorobenzene.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of halogenated benzoic acids is a critical area of research, aiming to minimize the environmental footprint of chemical manufacturing. This involves the careful selection of solvents and reagents and the optimization of processes to reduce waste.
The move towards greener synthetic routes has led to the exploration of alternatives to traditional, often hazardous, solvents and reagents. In the broader context of synthesizing similar compounds like 2-chloro-4-fluorobenzoic acid, methods have been developed that avoid toxic substances such as dichromate, which has been a traditional oxidizing agent. google.com Instead, more environmentally benign reagents are being employed. google.com For instance, some modern approaches utilize nitric acid as a recyclable oxidizing agent, which, when combined with oxygen, can be regenerated, thus reducing waste and production costs. google.com
The choice of solvent is also a key consideration in green chemistry. Bio-based solvents like ethyl lactate (B86563) and d-limonene, derived from renewable resources, are gaining traction as replacements for conventional options due to their biodegradability and lower toxicity. orientjchem.org The ideal green solvent not only has a reduced environmental impact but also performs efficiently in the chemical process. orientjchem.org The use of mixed solvent systems, such as ethanol (B145695) and 2,4-dichlorofluorobenzene, has also been reported in related syntheses, aiming to optimize reaction conditions and stability. google.com
The following table provides examples of environmentally friendly solvents and their sources:
| Solvent | Source |
| Ethyl Lactate | Lactic Acid |
| d-Limonene | Citrus Fruits |
| Glycerol | Biomass |
A primary goal of green chemistry is to minimize the generation of waste. This is often quantified by the E-factor (Environmental factor), which is the ratio of the mass of waste produced to the mass of the desired product. e3s-conferences.org Syntheses with lower E-factors are considered more environmentally friendly. e3s-conferences.org
Strategies to reduce waste in the production of halogenated benzoic acids and related compounds include:
Catalysis: The use of catalysts, such as phase transfer catalysts like tetrabutylammonium (B224687) chloride or tetrabutylammonium bromide, can lead to more complete reactions, higher conversion rates, and the generation of fewer byproducts. google.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Recyclable Reagents: Employing reagents that can be recovered and reused, such as the aforementioned nitric acid in certain oxidation processes. google.com
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize side reactions. For example, in some related syntheses, dissolving the starting material in a specific mixed solvent system under catalytic action allows for a stable decomposition reaction at lower temperatures. google.com
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. youtube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and higher yields. youtube.comillinois.edu
Key benefits of flow chemistry in synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. youtube.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, providing precise temperature control. illinois.edu
Superheating Reactions: By applying back pressure, reactions can be conducted at temperatures above the solvent's boiling point, often accelerating reaction rates. youtube.com
Automation and Optimization: Flow chemistry systems are well-suited for automation, allowing for rapid screening of reaction conditions and faster process optimization. youtube.com
Precursor Compounds and Starting Materials
The selection of appropriate precursors and starting materials is fundamental to the successful synthesis of this compound. The structure and reactivity of these initial compounds dictate the synthetic route and the conditions required to achieve the target molecule.
While direct synthesis of this compound from methyl 2,3-dichloro-5-fluorobenzoate is not explicitly detailed in the provided context, the hydrolysis of a methyl ester to a carboxylic acid is a standard and fundamental transformation in organic chemistry. Therefore, methyl 2,3-dichloro-5-fluorobenzoate would be a logical and direct precursor to 2,3-dichloro-5-fluorobenzoic acid. The synthesis of related compounds like 2,4-dichloro-3-fluorobenzoic acid often involves such ester hydrolysis steps.
2,4-Dichloro-5-fluoroacetophenone is a key starting material in the synthesis of various halogenated benzoic acids. google.comresearchgate.net For example, it can be synthesized by the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) with acetyl chloride using a catalyst like aluminum trichloride. google.com This acetophenone can then be oxidized to form the corresponding benzoic acid. A common method for this oxidation is the haloform reaction, where the methyl ketone is treated with a hypohalite solution, such as sodium hypochlorite. google.com
The following table outlines the properties of 2,4-Dichloro-5-fluoroacetophenone:
| Property | Value |
| CAS Number | 704-10-9 |
| Molecular Formula | C₈H₅Cl₂FO |
| Molecular Weight | 207.03 g/mol |
| Appearance | Solid |
| Boiling Point | 167 °C |
| Density | 1.425 g/mL at 25 °C |
Data sourced from sigmaaldrich.comchemicalbook.com
m-Chloroaniline as a Raw Material in Related Syntheses
While direct synthesis of this compound from m-chloroaniline is not prominently documented, its use as a starting material in the synthesis of other halogenated and fluorinated benzoic acids is established, illustrating its versatility as a precursor. The transformation of an aniline (B41778) derivative to a benzoic acid typically involves diazotization of the amino group, followed by substitution and subsequent oxidation of other ring substituents, or protection of the amine followed by functionalization and deprotection.
One notable example is the synthesis of 2-chloro-4-fluorobenzoic acid using m-chloroaniline as the initial raw material. A patented method outlines a multi-step process that, while yielding a different final product, demonstrates a viable synthetic logic. google.com The process begins with the protection of the amino group of m-chloroaniline. This is followed by a Vilsmeier-Haack reaction to introduce a formyl group. The formyl group is then oxidized to a carboxylic acid, and a subsequent fluorination reaction, often a Sandmeyer-type reaction or a variation thereof, replaces the amino group (or a derivative) with fluorine to yield the final 2-chloro-4-fluorobenzoic acid. google.com This strategic approach highlights how the functionalities of m-chloroaniline can be manipulated to construct the desired substitution pattern on the benzene (B151609) ring.
Another synthetic route starting from m-chloroaniline involves the Schiemann reaction to produce m-fluorochlorobenzene. google.com This intermediate can then undergo further reactions to introduce the required substituents. The preparation of m-chloroaniline itself is typically achieved through the reduction of m-chloronitrobenzene. google.com
The following table summarizes a synthetic route from m-chloroaniline to a related fluorinated benzoic acid as described in Chinese patent CN105732357A. google.com
Table 1: Synthesis of 2-Chloro-4-fluorobenzoic Acid from m-Chloroaniline
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Amino Group Protection | 2-(trimethylsilyl)ethoxymethyl chloride | Protected m-chloroaniline |
| 2 | Formylation | Vilsmeier-Haack reaction | Formylated intermediate |
| 3 | Oxidation | Hydrogen peroxide, triphenylphosphine (B44618) chloride rhodium | 2-chloro-4-aminobenzoic acid |
This table is based on the reaction sequence described in patent literature for a related compound. google.com
Tetrachloro-phthalic anhydride (B1165640) and aniline in related fluorinated benzoic acid synthesis
Tetrachlorophthalic anhydride serves as a robust starting material for the synthesis of various polyhalogenated aromatic compounds. Its reaction with aniline is the first step in a multi-stage process to produce highly fluorinated benzoic acids, such as 2,3,4,5-tetrafluorobenzoic acid. koreascience.kr This synthetic pathway, while not directly yielding the 2,3-dichloro-4-fluoro isomer, provides a clear framework for building a benzoic acid structure from an anhydride precursor.
The synthesis begins with the imidization of tetrachlorophthalic anhydride with aniline. koreascience.kr This reaction, catalyzed by an acid and a phase transfer catalyst, forms N-phenyl-tetrachlorophthalimide with a high yield. koreascience.kr The next crucial step is a halogen exchange reaction (fluorination), where the chlorine atoms on the phthalimide (B116566) ring are replaced by fluorine atoms using potassium fluoride (B91410) in a polar aprotic solvent like DMF. koreascience.kr
Following successful fluorination, the resulting N-phenyl tetrafluorophthalimide (B2386555) undergoes hydrolysis, typically under strong acidic conditions, to open the imide ring and form tetrafluorophthalic acid. koreascience.kr The final step is a regioselective decarboxylation, where one of the two carboxylic acid groups is removed, yielding the desired 2,3,4,5-tetrafluorobenzoic acid. koreascience.kr This decarboxylation can be achieved by heating the tetrafluorophthalic acid in a high-boiling solvent like tri-n-butylamine. koreascience.kr
The research findings for the synthesis of 2,3,4,5-tetrafluorobenzoic acid are detailed in the table below, showcasing the efficiency of each step.
Table 2: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
| Step | Reaction | Key Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Imidization | Tetrachlorophthalic anhydride, aniline, acetic acid, hexadecyltrimethylammonium bromide | N-phenyl-tetrachlorophthalimide | 98.2 |
| 2 | Fluorination | Potassium fluoride, DMF, tetrabutylammonium bromide | N-phenyl tetrafluorophthalimide | 81.3 |
| 3 | Hydrolysis | 80% Sulfuric acid | Tetrafluorophthalic acid | 88.6 |
This table is based on the experimental results for the synthesis of a related fluorinated benzoic acid. koreascience.kr
This methodology demonstrates a powerful strategy for converting a chlorinated anhydride into a fluorinated benzoic acid. The use of aniline to form a stable imide intermediate allows for the harsh fluorination conditions, and subsequent hydrolysis and decarboxylation complete the transformation.
Spectroscopic and Structural Elucidation of 2,3 Dichloro 4 Fluorobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For 2,3-Dichloro-4-fluorobenzoic acid, these methods reveal the characteristic vibrational modes and the subtle shifts induced by its unique substitution pattern.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint, with specific bands corresponding to the vibrations of different functional groups and bonds.
The FTIR spectrum of this compound is expected to be dominated by several characteristic absorption bands. Like most carboxylic acids, it is anticipated to exist as a hydrogen-bonded dimer in the solid state, which significantly influences the vibrational frequency of the O-H and C=O groups.
The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and intense band in the 2500–3300 cm⁻¹ region. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structure. The carbonyl (C=O) stretching vibration is another prominent feature, expected to produce a strong, sharp absorption band. For aromatic carboxylic acids, this band generally appears in the 1680–1710 cm⁻¹ range. vscht.cz
The vibrations involving the halogen substituents are also key diagnostic markers. The C-F stretching vibration is typically strong and found in the 1200–1300 cm⁻¹ region. The C-Cl stretching vibrations are generally observed at lower frequencies, typically in the 550–850 cm⁻¹ range. researchgate.net The presence of two C-Cl bonds may result in multiple absorption bands corresponding to symmetric and asymmetric stretching modes.
Interactive Table 1: Predicted FTIR Characteristic Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 2500 - 3300 | Very Broad, Strong | Characteristic of hydrogen-bonded carboxylic acid dimer. |
| C=O stretch | 1680 - 1710 | Strong | Position influenced by electronic effects of halogen substituents. |
| C-F stretch | 1200 - 1300 | Strong | |
| C-Cl stretch | 550 - 850 | Medium to Strong | May show multiple bands due to two chlorine atoms. |
A complete assignment of the vibrational modes of this compound can be achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). Studies on similar molecules, like 3,4-dichlorobenzoic acid and 2-chloro-6-fluorobenzoic acid, provide a reliable basis for these assignments. nih.govresearchgate.net
The region from 1400 to 1600 cm⁻¹ typically contains bands from aromatic C=C ring stretching vibrations. The O-H in-plane bending vibration often couples with C-O stretching and is found in the 1300–1450 cm⁻¹ range. The C-O stretching vibration itself gives rise to a strong band, usually between 1210 and 1320 cm⁻¹. vscht.cz The out-of-plane O-H bend is also a characteristic feature, appearing as a broad band near 900 cm⁻¹.
The presence of three electron-withdrawing halogen atoms (two chlorine and one fluorine) on the benzene (B151609) ring significantly influences the molecule's electronic distribution and, consequently, its vibrational frequencies. These substituents exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and the attached carboxylic group.
This electron withdrawal strengthens the C=O double bond, which would typically be expected to increase its stretching frequency. However, this effect is often counteracted by potential resonance effects and changes in bond polarity. In related halogenated benzoic acids, the C=O stretching frequency is observed to shift based on the position and nature of the halogen. researchgate.net The combined inductive effect of the Cl and F atoms in this compound is expected to cause a noticeable shift in the C=O and O-H vibrational frequencies compared to unsubstituted benzoic acid. The electron-withdrawing nature of the substituents increases the acidity of the carboxylic proton, which can lead to stronger hydrogen bonding and further broadening and shifting of the O-H band.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving less polar functional groups often produce strong signals in Raman spectra, whereas they may be weak in FTIR.
For this compound, the Raman spectrum would provide valuable additional information. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode, are typically very strong in Raman spectra. The C=O stretching vibration is also expected to be Raman active.
Vibrations of the C-Cl and C-F bonds will also be present in the Raman spectrum, and their intensities can provide further structural confirmation. Based on analyses of similar compounds like 3,4-dichlorobenzoic acid, the C-C ring vibrations and halogen-carbon stretches are expected to be clearly visible. nih.govresearchgate.net Vibrations that are symmetric in nature are often more intense in the Raman spectrum.
Interactive Table 2: Predicted FT-Raman Activities for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H stretch | 3000 - 3100 | Medium | |
| C=O stretch | 1680 - 1710 | Medium | Often weaker than in FTIR but clearly observable. |
| Aromatic Ring Breathing | ~1600 & ~1000 | Strong | Characteristic strong bands for substituted benzenes. |
| C-F stretch | 1200 - 1300 | Medium to Strong | |
| C-Cl stretch | 550 - 850 | Strong | Symmetric stretches are particularly Raman active. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For substituted benzoic acids, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the nuclei, influenced by the nature and position of the substituents on the aromatic ring.
The ¹H NMR spectrum of substituted benzoic acids reveals signals for the aromatic protons and the carboxylic acid proton. The chemical shift (δ) of the aromatic protons is highly dependent on the electronic effects (inductive and resonance) of the halogen substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.
For derivatives of this compound, the aromatic region of the ¹H NMR spectrum provides key structural information. For instance, in 3,4-dichlorobenzoic acid , the three aromatic protons appear as a doublet at δ 8.13 ppm (H-2), a doublet of doublets at δ 7.98 ppm (H-6), and another doublet at δ 7.75 ppm (H-5) when measured in acetone-d₆. rsc.org Similarly, for 2,4-dichlorobenzoic acid in CDCl₃, the spectrum shows a doublet at δ 7.99 ppm (H-6), a doublet at δ 7.53 ppm (H-3), and a doublet of doublets at δ 7.35 ppm (H-5). rsc.org The coupling constants (J-values) between adjacent protons are critical for assigning the specific protons.
Table 1: ¹H NMR Data for Derivatives of this compound
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| 3,4-Dichlorobenzoic acid | Acetone-d₆ | 8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H) | rsc.org |
| 2,4-Dichlorobenzoic acid | CDCl₃ | 7.99 (d, J = 8.5 Hz, 1H), 7.53 (d, J = 1.9 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H) | rsc.org |
| 4-Chlorobenzoic acid | MeOD | 7.89 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H) | rsc.org |
| 2-Chlorobenzoic acid | MeOD | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) | rsc.org |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. The carbon atom attached to the fluorine will show a characteristic coupling (¹JCF).
For 3,4-dichlorobenzoic acid , the signals in acetone-d₆ are observed at δ 164.8 (COOH), 136.7, 132.2, 131.4, 131.0, 130.9, and 129.3 ppm for the aromatic carbons. rsc.org In the case of 2,4-dichlorobenzoic acid , the signals in CDCl₃ appear at δ 169.2 (COOH), 139.5, 136.0, 133.5, 131.4, and 127.1 ppm. rsc.org The carbon directly bonded to the fluorine atom in fluorinated derivatives like 3-bromo-4-fluorobenzoic acid shows a large one-bond C-F coupling constant (¹JCF = 256.2 Hz), which is a key identifying feature. rsc.org
Table 2: ¹³C NMR Data for Derivatives of this compound
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 3,4-Dichlorobenzoic acid | Acetone-d₆ | 164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3 | rsc.org |
| 2,4-Dichlorobenzoic acid | CDCl₃ | 169.2, 139.5, 136.0, 133.5, 131.4, 127.1 | rsc.org |
| 4-Fluorobenzoic acid | DMSO-d₆ | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 | chemicalbook.com |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz) | rsc.org |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shifts in ¹⁹F NMR are spread over a wide range, making it very sensitive to subtle changes in the molecular structure.
For fluorobenzoic acid derivatives, the chemical shift of the fluorine atom is influenced by the other substituents on the ring. For example, the ¹⁹F NMR spectrum of 3-bromo-4-fluorobenzoic acid in CDCl₃ shows a signal at δ -98.11 ppm. rsc.org For 4-fluorobenzoic acid , the signal appears at δ -107.96 ppm in acetone, while for 3-fluorobenzoic acid , it is found at δ -114.14 ppm in the same solvent. rsc.org These shifts are typically referenced against a standard like CFCl₃. The position and coupling patterns in the ¹⁹F spectrum are invaluable for confirming the substitution pattern on the aromatic ring.
Table 3: ¹⁹F NMR Data for Fluorobenzoic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 3-Fluorobenzoic acid | Acetone | -114.14 | rsc.org |
| 4-Fluorobenzoic acid | Acetone | -107.96 | rsc.org |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | -98.11 | rsc.org |
The electronic shielding of a nucleus in an NMR experiment is directly related to its chemical environment. In substituted benzoic acids, the planarity of the molecule and the nature of the substituents significantly affect NMR shieldings.
Computational studies using Density Functional Theory (DFT) have shown that for ortho-substituted benzoic acids, such as 2-chlorobenzoic acid and 2-fluorobenzoic acid , multiple conformers can exist due to the rotation of the carboxylic group. nih.govresearchgate.net The stability of these conformers is dictated by intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ortho-halogen, or steric repulsion. nih.gov These conformational differences lead to variations in the electronic distribution around the nuclei, which in turn affects the ¹H, ¹³C, and ¹⁹F chemical shifts. For example, the non-planarity in some conformers of 2-chlorobenzoic acid alters the conjugation of the carboxylic group with the aromatic ring, influencing the shielding of the ring carbons and protons. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated benzoic acids, the molecular ion peak (M⁺) is typically observed, and its isotopic pattern can confirm the presence of chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
In negative-ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is often the base peak. For example, the ESI-MS of 3,4-dichlorobenzoic acid shows a prominent ion at m/z 189/191, corresponding to the [M-H]⁻ ion with the characteristic isotopic signature of two chlorine atoms. rsc.org The mass spectrum of 4-fluorobenzoic acid shows a deprotonated molecule at m/z 139. researchgate.net A common fragmentation pathway for benzoic acids is the loss of the carboxyl group (45 Da), leading to a phenyl cation or radical. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. This is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org The analysis of crystal structures of substituted benzoic acids reveals how intermolecular forces, particularly hydrogen bonding and halogen interactions, dictate the packing in the solid state.
Single-Crystal X-ray Diffraction (SCXRD)
The analysis of the diffraction pattern from a single crystal of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group. The space group describes the symmetry elements present in the crystal lattice. There are 230 possible space groups, and identifying the correct one is a critical first step in solving the crystal structure. nih.govucmerced.edu
From the SCXRD data, the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—would be determined. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The volume of the unit cell would also be calculated from these parameters.
Table 1: Hypothetical Unit Cell Parameters for this compound
| Parameter | Value |
|---|---|
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
A complete crystal structure solution would provide the precise coordinates of each atom in the this compound molecule. This allows for the detailed analysis of its molecular conformation, including the planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring. Furthermore, exact bond lengths (e.g., C-C, C-Cl, C-F, C=O, C-O, O-H) and bond angles could be tabulated, offering insights into the electronic effects of the substituents.
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-Cl (ortho) | Data not available |
| C-Cl (meta) | Data not available |
| C-F | Data not available |
| C=O | Data not available |
| C-O | Data not available |
In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. SCXRD would elucidate the specific hydrogen bonding network in crystalline this compound. eurjchem.com It would also reveal other non-covalent interactions, such as halogen bonds (Cl···O, F···H), π-π stacking, and C-H···O interactions, which collectively determine the supramolecular architecture. pdx.edu
Powder X-ray Diffraction (PXRD) for Phase Purity
Powder X-ray diffraction is a technique used to analyze polycrystalline materials. While SCXRD is performed on a single, perfect crystal, PXRD is used on a bulk powder sample. ucmerced.eduunits.it Its primary application in this context would be to confirm the phase purity of a synthesized batch of this compound. The experimental PXRD pattern would be compared to a pattern simulated from the single-crystal data. A match between the two patterns would confirm that the bulk sample consists of a single crystalline phase. mdpi.com Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline forms (polymorphs).
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. scispace.comresearchgate.net For substituted benzoic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing results that align well with experimental data. uc.ptnih.govnih.gov
Geometry Optimization (monomeric and dimeric forms)
Computational geometry optimization seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For 2,3-dichloro-4-fluorobenzoic acid, this involves determining the most stable conformations of both the isolated molecule (monomer) and its hydrogen-bonded pair (dimer).
Monomeric Form: The geometry of the monomer is significantly influenced by the steric and electronic effects of the halogen substituents on the benzoic acid framework. In related ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, DFT calculations have shown that the carboxylic group is often twisted out of the plane of the aromatic ring to minimize repulsion between the ortho-substituent and the carboxylic group's oxygen atoms. researchgate.netmdpi.com For this compound, the chlorine atom at position 2 would exert a similar, if not greater, steric hindrance, likely forcing the -COOH group into a non-planar orientation. The molecule can exist in different conformations based on the rotation around the C-C and C-O bonds of the carboxylic group. researchgate.net
Dimeric Form: In the solid state and in non-polar solvents, benzoic acids typically form centrosymmetric dimers via strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov DFT studies on fluorinated benzoic acid dimers demonstrate that this dimerization significantly affects the geometry of the carboxylic group. nih.gov The O-H bond lengthens, and the C=O bond also experiences a slight elongation, while the C-O single bond shortens. This is indicative of the strong hydrogen bonding interaction (O-H···O=C) that stabilizes the dimeric structure.
Below is a table of representative optimized geometrical parameters for a related substituted benzoic acid, calculated using the DFT B3LYP method, which provides a model for the expected values for this compound.
Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-Cl | ~1.73 |
| C-F | ~1.35 |
| C=O | ~1.21 (monomer), ~1.24 (dimer) |
| C-O | ~1.35 (monomer), ~1.31 (dimer) |
| O-H | ~0.97 (monomer), ~1.01 (dimer) |
| ∠(CCO) | ~115° |
| ∠(OCO) | ~123° |
| Dihedral ∠(C-C-C=O) | Non-planar, dependent on ortho-substituent |
Note: Data is modeled based on findings for similar halogenated benzoic acids. researchgate.netnih.gov
Vibrational Frequency Calculations and Potential Energy Distributions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a key tool for identifying molecular structures. DFT calculations are used to compute harmonic vibrational frequencies, which, when scaled, show good agreement with experimental spectra. nih.gov The Potential Energy Distribution (PED) analysis is crucial for assigning these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or torsional motions. researchgate.netresearchgate.net
For this compound, the vibrational spectrum would be characterized by several key regions:
O-H Stretch: In the monomer, this appears as a sharp band around 3500-3600 cm⁻¹. In the dimer, due to strong hydrogen bonding, this band becomes very broad and shifts significantly to a lower frequency (red-shift), typically in the 2500-3300 cm⁻¹ range. nih.gov
C=O Stretch: This is a very intense band. For the monomer, it is found around 1750-1780 cm⁻¹. In the dimer, it shifts to a lower wavenumber, approximately 1700-1730 cm⁻¹, due to hydrogen bonding.
C-C Ring Vibrations: Aromatic ring stretching modes typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
C-F and C-Cl Stretches: The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range, while C-Cl stretches appear at lower frequencies, generally between 600-800 cm⁻¹.
Table 2: Selected Calculated Vibrational Frequencies and PED Assignments
| Scaled Frequency (cm⁻¹) | Assignment (PED %) | Vibrational Mode |
|---|---|---|
| ~3570 | ν(OH) (100) | O-H Stretch (Monomer) |
| ~1765 | ν(C=O) (85) | Carbonyl Stretch (Monomer) |
| ~1710 | ν(C=O) (80) | Carbonyl Stretch (Dimer) |
| ~1590 | ν(CC) (45) | C-C Aromatic Ring Stretch |
| ~1250 | ν(CF) + β(CH) | C-F Stretch mixed with C-H Bend |
| ~750 | ν(CCl) | C-Cl Stretch |
Note: Frequencies are representative values based on studies of similar molecules. nih.govresearchgate.netscirp.org
HOMO-LUMO Energy Analysis for Chemical Activity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for determining molecular stability and reactivity. researchgate.netyoutube.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions, as less energy is required for electronic excitation. researchgate.net In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, while the LUMO is likely distributed over the carboxylic group and the aromatic ring. The presence of electron-withdrawing halogen atoms tends to lower the energies of both the HOMO and LUMO and can affect the magnitude of the gap. Calculations on similar molecules show that charge transfer occurs within the molecule upon excitation. nih.gov
Table 3: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -7.0 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | Indicates chemical stability and reactivity. |
Note: Values are typical for halogenated benzoic acids based on DFT calculations. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id The map is color-coded:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen (C=O) due to its high electronegativity and lone pairs of electrons. nih.gov The region around the acidic hydrogen of the hydroxyl group would exhibit the most positive potential (blue), highlighting its susceptibility to deprotonation. The aromatic ring would show a more complex potential distribution due to the competing electron-withdrawing effects of the chlorine and fluorine substituents.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure based on changes in electron density. scm.comfaccts.de They are used to predict the most likely sites for different types of chemical attack:
f+(r): The Fukui function for nucleophilic attack (addition of an electron). The atom with the highest f+ value is the most probable site for a nucleophile to attack. researchgate.net
f-(r): The Fukui function for electrophilic attack (removal of an electron). The atom with the highest f- value is the most susceptible to attack by an electrophile. researchgate.net
For this compound, the Fukui function analysis would likely identify the carbonyl carbon as the primary site for nucleophilic attack (highest f+), consistent with the positive electrostatic potential in that region. The sites for electrophilic attack (highest f-) would be the oxygen atoms and potentially specific carbon atoms on the benzene ring that have higher electron density. researchgate.net
Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying concepts like hyperconjugation and charge delocalization. researchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
In this compound, significant NBO interactions would include:
Intramolecular Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen atoms and halogen substituents into the antibonding orbitals (π) of the aromatic ring. For example, the interaction LP(O) → π(C-C) contributes to the delocalization of charge.
Resonance in the Carboxylic Group: A very strong interaction is expected between the lone pair on the hydroxyl oxygen and the π* antibonding orbital of the carbonyl group (LP(O) → π*(C=O)). This interaction is responsible for the resonance stabilization of the carboxylate functional group.
Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Ohydroxyl) | π* (C=O) | High | Resonance in carboxylic group |
| LP (Ocarbonyl) | σ* (C-O) | Moderate | Hyperconjugation |
| LP (Cl) | π* (C-C)ring | Low-Moderate | Ring-substituent hyperconjugation |
| LP (F) | π* (C-C)ring | Low-Moderate | Ring-substituent hyperconjugation |
Note: E(2) values are qualitative and based on typical findings for substituted aromatic compounds. walisongo.ac.id
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
While specific molecular docking studies featuring this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been the subject of numerous such investigations. These studies often target enzymes and proteins involved in various diseases. For instance, benzoic acid derivatives have been evaluated as potential inhibitors for targets such as trans-sialidase in Trypanosoma cruzi (the parasite causing Chagas disease) and the main protease of SARS-CoV-2.
A typical molecular docking workflow involves:
Preparation of the Receptor: The three-dimensional structure of the protein target is obtained, often from crystallographic data in the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.
Scoring and Analysis: The resulting poses are "scored" using a function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For a molecule like this compound, the carboxylic acid group, along with the halogen substituents, would be expected to play a key role in forming specific interactions within a protein's binding pocket. The development of active pharmaceutical ingredients (APIs) often utilizes similar dihalogenated benzoic acid building blocks. For example, 3-Chloro-2-fluorobenzoic acid is used as a building block for Aurora A kinase inhibitors, demonstrating the therapeutic relevance of this class of compounds. ossila.com
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and the study of their relative energies constitutes the potential energy landscape of the molecule.
While direct conformational analysis studies for this compound are limited, extensive research on closely related ortho-substituted chloro- and fluoro-benzoic acids provides a strong basis for understanding its likely conformational preferences. uc.ptresearchgate.net These studies, utilizing quantum chemical calculations like Density Functional Theory (DFT), investigate the effects of interactions between the carboxylic group and the ortho halogen substituents. uc.pt
The primary conformational aspect of benzoic acids is the orientation of the carboxylic group relative to the benzene ring. This rotation leads to two main types of conformers:
Cis conformer: The carboxylic hydrogen atom is oriented towards the ortho substituent.
Trans conformer: The carboxylic hydrogen atom is oriented away from the ortho substituent.
For ortho-substituted benzoic acids, the cis conformer is generally the most stable due to the formation of an intramolecular hydrogen bond or favorable electrostatic interactions between the carboxylic proton and the ortho substituent. uc.pt The energy difference between the cis and trans forms, as well as the rotational barriers, are key features of the energy landscape.
Detailed computational studies on related molecules, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, reveal the subtle interplay of substituent effects. uc.ptresearchgate.net For example, 2-fluorobenzoic acid has two planar cis conformers and one planar trans conformer. uc.pt In contrast, for 2-chlorobenzoic acid, all minimum energy structures are predicted to be non-planar. uc.pt
The table below, derived from studies on related di-substituted compounds, illustrates the relative energies and key dihedral angles of the most stable conformers. uc.ptresearchgate.net This data provides a model for the types of conformations and energy differences that would be relevant for this compound.
| Compound | Conformer | Relative Energy (kJ·mol⁻¹) | O=C-O-H Dihedral Angle (°) | C2-C-C=O Dihedral Angle (°) |
|---|---|---|---|---|
| 2,6-Difluorobenzoic Acid | cis | 0.00 | 0.0 | 158.4 |
| 2,6-Difluorobenzoic Acid | trans | 31.11 | 180.0 | 156.4 |
| 2,6-Dichlorobenzoic Acid | cis | 0.00 | 0.0 | 128.5 |
| 2,6-Dichlorobenzoic Acid | trans | 30.34 | 180.0 | 129.7 |
| 2-Chloro-6-fluorobenzoic Acid | cis | 0.00 | 0.0 | 142.1 |
| 2-Chloro-6-fluorobenzoic Acid | trans | 17.07 | 180.0 | 143.0 |
Data sourced from studies on related ortho-substituted benzoic acids and is for illustrative purposes. uc.ptresearchgate.net
The potential energy profile for rotation around the C-C bond connecting the carboxylic group to the ring would show the cis conformer as the global minimum. The transition state for rotation to the trans conformer would represent a significant energy barrier. The height of this barrier is influenced by steric and electronic effects of the ortho substituents. For this compound, the chlorine atom at the 2-position would be the primary determinant of the conformational landscape around the carboxylic acid group.
Applications and Advanced Research Directions
Intermediate in Pharmaceutical Synthesis
The structural motif of dichlorofluorobenzoic acid is pivotal in the synthesis of various high-value pharmaceutical agents. While research often highlights more common isomers, the underlying importance of this chemical class is well-documented.
Synthesis of Quinolone and Xacin-series Medicines
Closely related derivatives of 2,3-Dichloro-4-fluorobenzoic acid are crucial intermediates in the production of quinolone and xacin-series antibiotics, a class of broad-spectrum antibacterial drugs. For instance, 2,4-dichloro-3-nitro-5-fluorobenzoic acid is a key fine chemical intermediate used specifically for synthesizing these types of medicines. google.com The development of fourth-generation quinolones, such as Gatifloxacin, Moxifloxacin, and gemifloxacin, which have improved antimicrobial activity, relies on such advanced intermediates. google.com
The broader family of halogenated benzoic acids is integral to this field. Research has demonstrated efficient methods for synthesizing key quinolone precursors like 5-Chloro-2,3,4-trifluorobenzoic acid and 2,4-Difluoro-3,5-dichlorobenzoic acid. researchgate.netresearchgate.net Furthermore, market analysis confirms that isomers like 2,4-dichloro-5-fluorobenzoic acid are in demand for manufacturing fluoroquinolone antibiotics, including the widely used ciprofloxacin (B1669076) and norfloxacin. precedenceresearch.com
Development of Anti-epileptic Drug Therapies
The direct application of this compound in the development of anti-epileptic drug therapies is not extensively documented in publicly available research. However, the broader family of fluorinated compounds is investigated for anticonvulsant properties. For example, the novel drug D-23129, which contains a 4-fluorobenzylamino group, has shown a broad spectrum of activity in animal models of epileptic seizures. nih.gov This indicates that the inclusion of fluorinated phenyl groups is a strategy employed in the design of new anticonvulsant agents.
Precursor for Glutathione-s-transferase Inhibitors and Anti-breast-cancer Agents
Glutathione S-transferases (GSTs) are enzymes that play a role in the development of chemoresistance in tumors, making them a target for novel cancer therapies. nih.gov While direct inhibition by this compound is not specified, related chlorinated compounds are known to interact with these enzymes. GSTs function to detoxify foreign chemicals, and their inhibition can increase the efficacy of chemotherapeutic agents. wikipedia.org
In the context of anti-breast-cancer agents, derivatives containing a dichlorobenzoate structure have shown promise. A semisynthetic ester, sipholenol A-4-O-3',4'-dichlorobenzoate, was found to inhibit the growth, invasion, and migration of human breast cancer cells in laboratory studies. nih.gov This compound was shown to suppress breast tumor growth in animal models. nih.gov Another simple chlorinated molecule, dichloroacetate (B87207) (DCA), has been shown to inhibit the growth of metastatic breast cancer cells both in vitro and in vivo, highlighting the potential of chlorinated compounds in cancer therapy. nih.gov
Role in Antibacterial Agent Synthesis
The utility of dichlorofluorobenzoic acid derivatives extends to various antibacterial agents beyond the quinolone class. Isomers such as 2,4-dichloro-5-fluorobenzoic acid are recognized as versatile intermediates in the synthesis of pharmaceutical agents. chemimpex.com A related compound, 2,4-dichloro-5-sulfamoyl benzoic acid, extracted from a marine Streptomyces species, has demonstrated antibiotic potency against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Additionally, research into fluorobenzoylthiosemicarbazides has identified compounds with significant activity against pathogenic bacteria, further establishing the role of this chemical class in developing new antibacterial drugs. nih.gov
Scaffolds for Novel Bioactive Compounds
The core structure of this compound serves as a scaffold—a foundational chemical structure upon which more complex, biologically active molecules can be built. The term "bioactive scaffold" refers to a core molecular framework that can be systematically modified to create a library of new compounds with potential therapeutic applications. nih.govnih.gov The synthesis of various pharmaceuticals, such as the antibacterial agents and potential anti-cancer drugs discussed previously, illustrates this principle. By using the dichlorofluorobenzoic acid framework, researchers can design and create new derivatives for screening against a wide range of biological targets. globalscientificjournal.comresearchgate.net
Precursor in Agrochemical Development
The demand for high-purity chemical intermediates in the agrochemical sector is a significant driver for the production of dichlorofluorobenzoic acids. precedenceresearch.com The isomer 2,4-Dichloro-5-fluorobenzoic acid is utilized in crop protection formulations as a key intermediate in the synthesis of effective herbicides and pesticides. chemimpex.comprecedenceresearch.com Similarly, another related compound, 2-Chloro-4-fluorobenzoic acid, is used in the industrial production of the herbicide Saflufenacil. kinsotech.com The halogenated benzoic acid structure is a common feature in many modern agrochemicals, contributing to their efficacy in crop protection and management.
Material Science Applications
The rigid structure and functional groups of this compound make it a candidate for applications in material science, particularly in the design and synthesis of crystalline materials with specific properties.
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Benzoic acid and its derivatives are widely used as linkers in MOF synthesis.
While the direct use of this compound in the synthesis of MOFs is not extensively reported, the principles of MOF synthesis suggest its potential as a linker. The carboxylic acid group can coordinate to metal centers, and the substituted benzene (B151609) ring provides a rigid backbone for the framework. The presence of halogen atoms can influence the properties of the MOF, such as its porosity, stability, and functionality. For example, fluorinated MOFs have been shown to exhibit interesting properties, such as hydrophobicity. rhhz.net
The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker in a suitable solvent under solvothermal conditions. prepchem.com The resulting crystalline material can have a one-, two-, or three-dimensional network structure with well-defined pores. The ability to tune the properties of MOFs by varying the metal and organic components makes them promising materials for a wide range of applications, including gas storage, separation, and catalysis. nih.govprepchem.com
Table 1: Examples of Benzoic Acid Derivatives in MOF Synthesis
| Benzoic Acid Derivative | Metal Ion | Resulting MOF Type | Reference |
| 2-Fluorobenzoic acid | Rare Earth (Y, Gd, Eu) | RE-TTA-fcu | rhhz.net |
| 2-Aminoterephthalic acid | Iron (Fe) | Isoreticular MOF | prepchem.com |
| 1,4-Benzenedicarboxylic acid (BDC) | Zinc (Zn) | IRMOF-1 | precedenceresearch.com |
| Trimesic acid (BTC) | Copper (Cu) | [Cu3(BTC)2(H2O)3] | scielo.org.mx |
This table is for illustrative purposes and shows the versatility of benzoic acid derivatives in MOF synthesis.
Co-crystal Formation and Supramolecular Chemistry
Co-crystals are crystalline solids that consist of two or more different molecules held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials, such as solubility and melting point, without altering the chemical structure of the constituent molecules. researchgate.net
Benzoic acids are excellent candidates for co-crystal formation due to the ability of the carboxylic acid group to form strong and directional hydrogen bonds. Research has shown that various fluorobenzoic acids can form co-crystals with other molecules, particularly those containing complementary hydrogen bond donors and acceptors like amides and pyridines. researchgate.netgoogle.com
In the context of this compound, the carboxylic acid group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be used to assemble molecules into desired crystalline architectures. The chlorine and fluorine substituents on the benzene ring can also participate in weaker intermolecular interactions, such as halogen bonding, which can further influence the crystal packing. The study of co-crystal formation with this compound could lead to the development of new materials with tailored properties for applications in pharmaceuticals and other fields. nih.gov
Analytical Method Development for Research Purposes
The ability to accurately and reliably analyze this compound is crucial for its use in research and potential industrial applications. Chromatographic techniques are the cornerstone of analytical methods for the determination of purity and for monitoring the progress of chemical reactions.
Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, TLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be suitable. globalscientificjournal.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure that the carboxylic acid is in its protonated form, leading to better peak shape and retention.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for the identification of unknown impurities or transformation products. The mass spectrometer provides information about the molecular weight of the analyte and its fragmentation pattern, which can be used for structural elucidation.
Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is often used for qualitative analysis and for monitoring the progress of a chemical reaction. A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation of the components is visualized, often under UV light, allowing the researcher to quickly assess the consumption of starting materials and the formation of products.
The development of a robust and validated analytical method is essential to ensure the quality and consistency of this compound used in any application. Validation parameters typically include specificity, linearity, accuracy, precision, and robustness, as outlined by international guidelines.
Table 2: Overview of Chromatographic Techniques for Benzoic Acid Analysis
| Technique | Principle | Typical Application for this compound | Key Advantages | Reference |
| HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Purity determination, quantitative analysis of reaction mixtures. | High resolution, quantitative accuracy. | globalscientificjournal.com |
| LC-MS | Combines HPLC separation with mass spectrometric detection. | Identification of impurities and transformation products, trace analysis. | High sensitivity and selectivity, structural information. | |
| UPLC | HPLC with smaller particle size columns. | High-throughput analysis, improved resolution and sensitivity. | Faster analysis, higher efficiency. | |
| TLC | Separation on a planar stationary phase. | Rapid reaction monitoring, qualitative analysis. | Simple, fast, low cost. |
Process Optimization and Scale-Up in Industrial Research
The industrial production of this compound is a multi-step process that requires careful optimization of each stage to ensure high yield, purity, and cost-effectiveness. Research in this area focuses on improving existing synthetic routes and developing new, more efficient methods suitable for large-scale manufacturing. Key considerations in the industrial research of this compound synthesis include the choice of starting materials, reaction conditions, catalyst systems, and purification techniques.
A plausible and industrially viable route for the synthesis of this compound involves the preparation of a substituted toluene (B28343), 2,3-dichloro-4-fluorotoluene (B8507082), followed by its oxidation to the final benzoic acid product. This approach leverages established industrial reactions and offers several points for optimization.
Synthesis of 2,3-Dichloro-4-fluorotoluene via Sandmeyer-Type Reaction
The synthesis of the key intermediate, 2,3-dichloro-4-fluorotoluene, can be achieved through a Sandmeyer-type reaction, a cornerstone of industrial aromatic chemistry. This reaction allows for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.
Diazotization: The diazotization of 3,4-dichloro-2-fluoroaniline (B1304072) is typically carried out in an acidic medium, such as hydrochloric acid or sulfuric acid, with the addition of sodium nitrite (B80452) at low temperatures (0-5 °C) to form the unstable diazonium salt.
Sandmeyer Reaction: The subsequent Sandmeyer reaction involves the introduction of a chlorine atom. This is achieved by reacting the diazonium salt with a copper(I) chloride catalyst. The optimization of this step involves several factors that can significantly influence the yield and purity of the product.
Interactive Data Table: Optimization Parameters for the Sandmeyer Reaction of 3,4-dichloro-2-fluoroaniline
| Parameter | Range/Options | Effect on Reaction | Optimization Goal |
| Temperature | 0 - 50 °C | Higher temperatures can lead to decomposition of the diazonium salt and side reactions. | Maintain low temperatures during diazotization and controlled temperature during the Sandmeyer reaction to maximize yield and minimize impurities. |
| Catalyst | Copper(I) chloride | Catalyst concentration and purity are crucial for efficient conversion. | Optimize catalyst loading to ensure complete reaction without unnecessary cost or difficult removal. |
| Solvent | Aqueous HCl, other organic solvents | The solvent affects the solubility of reactants and the stability of the diazonium salt. | Select a solvent system that provides good solubility and minimizes side product formation. |
| Addition Rate | Slow, controlled | Rapid addition of reagents can lead to localized overheating and side reactions. | Implement a controlled addition rate to maintain optimal reaction conditions. |
Detailed research findings have shown that careful control of these parameters is essential for achieving high yields and minimizing the formation of byproducts, which can be challenging to separate in downstream processing.
Oxidation of 2,3-Dichloro-4-fluorotoluene to this compound
The oxidation of the methyl group of 2,3-dichloro-4-fluorotoluene to a carboxylic acid is the final step in this synthetic route. This transformation can be achieved using various oxidizing agents and catalyst systems, with the choice often depending on factors such as cost, safety, and environmental impact.
A common industrial method for the oxidation of substituted toluenes is the use of a cobalt-manganese catalyst system with air or oxygen as the oxidant. This method is widely used for the production of benzoic acid and its derivatives.
Interactive Data Table: Process Parameters for the Oxidation of 2,3-Dichloro-4-fluorotoluene
| Parameter | Range/Options | Effect on Reaction | Optimization Goal |
| Catalyst | Cobalt-Manganese salts | The ratio and concentration of the catalysts affect the reaction rate and selectivity. | Optimize the catalyst system to achieve high conversion and selectivity towards the desired benzoic acid. |
| Temperature | 100 - 200 °C | Higher temperatures increase the reaction rate but can also lead to decarboxylation and other side reactions. | Identify the optimal temperature profile to maximize yield and minimize byproduct formation. |
| Pressure | 1 - 15 atm | Higher pressure increases the concentration of oxygen in the liquid phase, enhancing the reaction rate. | Balance the benefits of higher pressure with the increased equipment cost and safety considerations. |
| Solvent | Acetic acid, water | The solvent influences the solubility of the reactants and the stability of the product. | Select a solvent that provides good solubility and is easily recoverable. |
Alternative Route: Oxidation of 2,3-Dichloro-4-fluorobenzaldehyde
An alternative industrial route involves the oxidation of 2,3-dichloro-4-fluorobenzaldehyde. This aldehyde can be synthesized from the corresponding toluene derivative or through other methods. The oxidation of the aldehyde to the carboxylic acid is typically a high-yielding reaction.
Various oxidizing agents can be employed for this step, including potassium permanganate, chromic acid, or catalytic oxidation with air. For industrial-scale production, catalytic methods are generally preferred due to their efficiency and lower environmental impact.
Purification and Scale-Up Considerations
The final stage of the industrial process is the purification of the this compound. Common methods include crystallization, distillation, and extraction. The choice of purification method depends on the purity requirements of the final product and the nature of the impurities present.
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid organic compounds. The optimization of this process involves selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
Scale-Up Challenges: Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:
Heat Transfer: Exothermic reactions, such as the oxidation step, require efficient heat removal to prevent runaway reactions and the formation of byproducts.
Mass Transfer: In gas-liquid reactions, such as the catalytic oxidation with air, ensuring efficient mass transfer of the gaseous reactant into the liquid phase is crucial for achieving high reaction rates.
Mixing: Homogeneous mixing of reactants and catalysts is essential for consistent product quality and yield.
Safety: The handling of hazardous materials, such as strong acids, oxidizing agents, and flammable solvents, requires strict safety protocols and specialized equipment.
Industrial research focuses on addressing these challenges through the design of appropriate reactors, the use of process control systems, and the development of robust and safe operating procedures.
Future Research Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2,3-Dichloro-4-fluorobenzoic acid, future research will likely prioritize the move away from traditional, often harsh, synthetic conditions towards more sustainable alternatives. Key areas of exploration include:
One-Pot Syntheses: Inspired by methods developed for structurally similar compounds like 2,4-dichloro-3-nitro-5-fluorobenzoic acid, researchers are expected to pursue one-pot reactions. google.com Such strategies, which involve multiple reaction steps in a single reactor without isolating intermediates, can significantly reduce solvent waste, energy consumption, and production time. google.com
Green Solvents and Catalysts: The use of ionic liquids or water as reaction media, as demonstrated in the synthesis of other chlorofluorobenzoic acids, presents a promising avenue for reducing reliance on volatile organic compounds. google.com Furthermore, the development and implementation of recyclable, non-toxic catalysts, such as solid acid catalysts or heteropoly acids, will be crucial. google.comgoogle.com
Alternative Starting Materials: Research into utilizing readily available and less expensive starting materials is essential for the economic viability of large-scale production. google.com This involves designing synthetic pathways that can efficiently convert industrial by-products or common bulk chemicals into the target molecule. researchgate.net
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. Future studies will employ a suite of advanced spectroscopic techniques to provide a complete picture of the compound.
| Technique | Information Gained |
| FT-IR and FT-Raman Spectroscopy | Provides detailed information on the vibrational modes of the molecule, helping to confirm the presence of functional groups (e.g., carboxylic acid, C-Cl, C-F bonds) and understand the intramolecular forces. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and particularly ¹⁹F NMR will be indispensable for elucidating the precise connectivity and electronic environment of the atoms within the molecule. ¹⁹F NMR is especially powerful for probing the fluorine substituent's interactions. ossila.com |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition. researchgate.net Fragmentation patterns can also provide structural clues. |
| UV-Visible Spectroscopy | This technique will be used to study the electronic transitions within the molecule, providing insights into its chromophoric system and potential for applications in materials science. nih.gov |
By combining data from these techniques, researchers can build a comprehensive spectroscopic profile of this compound, which is essential for quality control, reaction monitoring, and predicting its chemical behavior.
Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work offers a powerful paradigm for gaining deep insights into molecular behavior. For this compound, this integrated approach will be critical.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to model the molecule's properties. nih.govuc.pt These computational studies can predict:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms. uc.pt
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman data to confirm structural assignments. nih.gov
Electronic Properties: Understanding the distribution of electrons, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which govern the molecule's reactivity and electronic behavior. nih.gov
Potential Energy Surfaces: Mapping the energy landscape for conformational changes, such as the rotation of the carboxylic acid group, which is influenced by interactions with the ortho-chloro substituent. uc.pt
When these theoretical predictions are validated and refined by experimental data from spectroscopy and other analytical methods, a much deeper and more accurate understanding of the structure-property relationships of this compound can be achieved.
Diversification of Applications in Medicinal Chemistry and Material Science
The true value of this compound will be realized through its incorporation into functional materials and biologically active molecules. The unique combination of chloro and fluoro substituents on the aromatic ring makes it an attractive building block.
Medicinal Chemistry: Halogenated benzoic acids are vital intermediates in the synthesis of pharmaceuticals. researchgate.net For instance, related structures are precursors to novel antibiotics and kinase inhibitors. researchgate.netossila.com Future research will focus on using this compound as a scaffold to synthesize new chemical entities for screening against a variety of biological targets. Its fluorine atom, in particular, can enhance metabolic stability and binding affinity.
Material Science: The applications in material science are equally promising. Dihalogenated benzoic acids are used to create liquid crystals and as ligands for metal-organic frameworks (MOFs). ossila.comchemicalbook.com The specific stereoelectronic properties of this compound could lead to the development of novel polymers, dyes, and other advanced materials with tailored optical, electronic, or thermal properties.
Development of High-Throughput Screening and Synthesis Methods
To accelerate the discovery of new applications for this compound and its derivatives, modern high-throughput techniques are essential.
High-Throughput Synthesis: The development of automated synthesis platforms will enable the rapid creation of libraries of related compounds. By systematically varying other parts of the molecule while keeping the 2,3-dichloro-4-fluorobenzoyl core, researchers can efficiently explore a vast chemical space.
High-Throughput Screening (HTS): Once these libraries are synthesized, HTS methods can be employed to quickly test them for desired properties. In medicinal chemistry, this involves screening for activity against specific enzymes or cell lines. In material science, HTS can be used to evaluate properties like fluorescence, thermal stability, or conductivity.
By integrating high-throughput synthesis and screening, the research and development pipeline can be significantly expedited, allowing for the faster identification of promising lead compounds for further, more detailed investigation.
Q & A
Q. What are the standard protocols for synthesizing 2,3-Dichloro-4-fluorobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation of a benzoic acid precursor. For example, chlorination using Cl₂ under reflux in ethanol/water (3 hours) followed by neutralization with HCl is a common route . Optimization includes controlling pH (e.g., pH 10–10.2 for selective halogenation) and reaction time. Alternative methods use HNO₃/H₂SO₄ for nitration or AlCl₃ catalysis for Friedel-Crafts reactions . Monitor intermediates via TLC or HPLC to adjust stoichiometry.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR : Analyze ¹H/¹³C NMR for distinct aromatic proton splitting patterns (e.g., coupling constants for Cl/F substituents) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 208.95 (calculated for C₇H₃Cl₂FO₂) .
Q. How should researchers safely handle and store this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Spills : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Q. What functional group reactivity is critical for derivatizing this compound?
Methodological Answer: The carboxylic acid group enables esterification (e.g., methyl esters via SOCl₂/MeOH) or amide formation. Halogen atoms facilitate nucleophilic aromatic substitution (e.g., replacing Cl with –OH or –NH₂ under basic conditions) . Fluorine’s electronegativity directs electrophilic attacks to meta/para positions .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:3 v/v) at 60°C; cooling to 4°C yields high-purity crystals .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound in different solvents?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Parameters like solvation-free energy (ΔG_solv) and dipole moments predict stability in polar aprotic solvents (e.g., DMSO). MD simulations assess aggregation tendencies in aqueous media .
Q. What mechanistic insights explain the regioselectivity of halogenation in polyhalogenated benzoic acids?
Methodological Answer: Steric and electronic factors dominate. Fluorine’s −I effect deactivates the ring, directing Cl₂ to less hindered positions. Kinetic studies (e.g., time-resolved UV-Vis) show faster Cl addition at ortho positions due to lower activation barriers . Isotopic labeling (³⁶Cl) tracks substitution pathways .
Q. How can contradictions between experimental and theoretical pKa values for halogenated benzoic acids be resolved?
Methodological Answer: Discrepancies arise from solvent effects or incomplete deprotonation. Use potentiometric titration in varied ionic strengths (I = 0.1–1.0 M KCl) and compare with COSMO-RS simulations. Correct for activity coefficients using the Davies equation .
Q. What strategies assess the biological activity of this compound derivatives?
Methodological Answer:
Q. How does the compound’s stability vary under extreme pH or temperature conditions?
Methodological Answer: Accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
